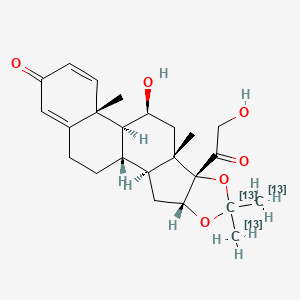
Desonide-13C3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Desonide-13C3 is a labeled analogue of Desonide, a low potency topical corticosteroid. Desonide has been widely used since the 1970s for treating various dermatological conditions such as atopic dermatitis, seborrheic dermatitis, psoriasis, and contact dermatitis. The compound this compound is specifically labeled with carbon-13 isotopes, making it useful for various research applications, particularly in metabolic studies and pharmacokinetics.
准备方法
The synthesis of Desonide-13C3 involves the incorporation of carbon-13 isotopes into the molecular structure of Desonide. The synthetic route typically starts with the precursor molecules that are enriched with carbon-13. The reaction conditions often involve specific catalysts and solvents to ensure the incorporation of the isotopes at the desired positions within the molecule. Industrial production methods for this compound are similar to those of other labeled compounds, involving stringent quality control measures to ensure the purity and isotopic enrichment of the final product .
化学反应分析
Desonide-13C3, like its parent compound Desonide, undergoes various chemical reactions. These include:
Oxidation: Desonide can be oxidized to form various metabolites. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.
Reduction: Reduction reactions can convert Desonide into its reduced forms, often using reagents like sodium borohydride.
Substitution: Desonide can undergo substitution reactions where functional groups are replaced by others, typically using reagents like halogens or alkylating agents. The major products formed from these reactions are often analyzed using techniques like NMR spectroscopy and mass spectrometry to confirm the incorporation of carbon-13 isotopes.
科学研究应用
Desonide-13C3 has a wide range of applications in scientific research:
Chemistry: Used in stable isotope labeling studies to trace the metabolic pathways and understand the chemical transformations of Desonide.
Biology: Helps in studying the biological fate of Desonide in various organisms, including its absorption, distribution, metabolism, and excretion.
Medicine: Used in pharmacokinetic studies to evaluate the bioavailability and bioequivalence of Desonide formulations.
Industry: Employed in quality control and formulation development to ensure the consistency and efficacy of Desonide-containing products
作用机制
Desonide-13C3, like Desonide, exerts its effects through its anti-inflammatory, antipruritic, and vasoconstrictive properties. The compound binds to cytosolic glucocorticoid receptors, forming a complex that migrates to the nucleus. This complex then binds to specific genetic elements on the DNA, activating or repressing various genes involved in inflammatory responses . The primary molecular targets include phospholipase A2 inhibitory proteins (lipocortins), which control the biosynthesis of inflammation mediators like prostaglandins and leukotrienes .
相似化合物的比较
Desonide-13C3 is unique due to its isotopic labeling, which allows for detailed metabolic and pharmacokinetic studies. Similar compounds include:
Desonide: The parent compound, used widely in dermatology.
Hydrocortisone: Another low potency corticosteroid with similar applications but different potency and side effect profiles.
Prednisolone: A more potent corticosteroid used for systemic inflammatory conditions. The uniqueness of this compound lies in its ability to provide insights into the metabolic pathways and pharmacokinetics of Desonide through the use of carbon-13 labeling.
属性
分子式 |
C24H32O6 |
|---|---|
分子量 |
419.5 g/mol |
IUPAC 名称 |
(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C24H32O6/c1-21(2)29-19-10-16-15-6-5-13-9-14(26)7-8-22(13,3)20(15)17(27)11-23(16,4)24(19,30-21)18(28)12-25/h7-9,15-17,19-20,25,27H,5-6,10-12H2,1-4H3/t15-,16-,17-,19+,20+,22-,23-,24+/m0/s1/i1+1,2+1,21+1 |
InChI 键 |
WBGKWQHBNHJJPZ-ZVJGJQJYSA-N |
手性 SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[13C](O4)([13CH3])[13CH3])C(=O)CO)CCC5=CC(=O)C=C[C@]35C)O |
规范 SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2,3,4-Trimethoxy-phenyl)methyl]piperazine-d8 Dihydrochloride; 1-(2,3,4-Trimethoxy-benzyl)piperazine-d8 Dihydrochloride; Kyurinett-d8; Vastarel-d8 F; Yoshimilon-d8](/img/structure/B13716059.png)
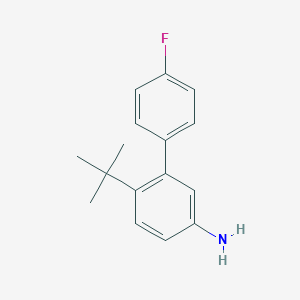
![[2-[[(1R,5R,7E,9E,11R,12R,14R,16S,18S)-16-[tert-butyl(dimethyl)silyl]oxy-11-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B13716072.png)
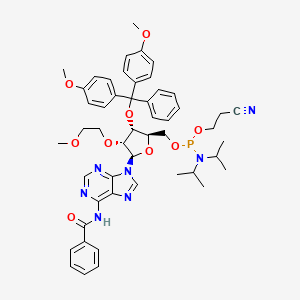
![5-[5-(Ethoxycarbonyl)-1H-3-pyrrolyl]-5-oxopentanoic Acid](/img/structure/B13716081.png)
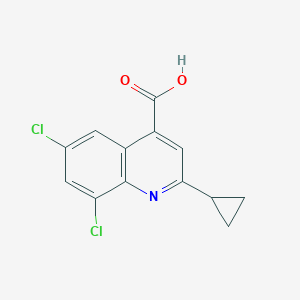
![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxyamino]-5-oxopentanoic acid](/img/structure/B13716090.png)
![8-(4-Chlorophenyl)-3-cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13716099.png)
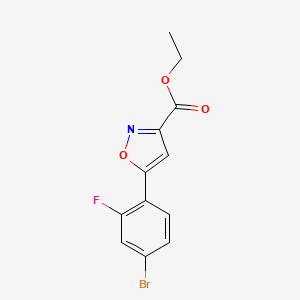
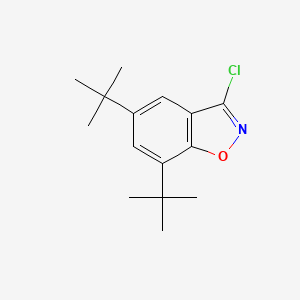
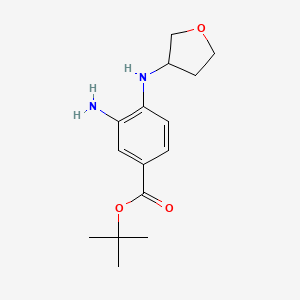
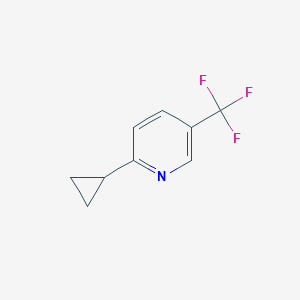
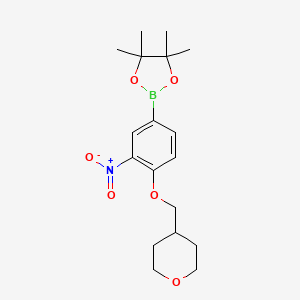
![5,6,7,8-Tetrahydro-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine hydrochloride](/img/structure/B13716134.png)
